2,3-Bis(4-methylphenyl)quinoxaline
Description
Structure
3D Structure
Properties
CAS No. |
3719-84-4 |
|---|---|
Molecular Formula |
C22H18N2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2,3-bis(4-methylphenyl)quinoxaline |
InChI |
InChI=1S/C22H18N2/c1-15-7-11-17(12-8-15)21-22(18-13-9-16(2)10-14-18)24-20-6-4-3-5-19(20)23-21/h3-14H,1-2H3 |
InChI Key |
CADAMBSHNNZLNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=C(C=C4)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Bis 4 Methylphenyl Quinoxaline and Analogues
Classical Condensation Reactions
The foundational method for synthesizing quinoxaline (B1680401) derivatives involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. This approach has been a cornerstone of heterocyclic chemistry for over a century. encyclopedia.pubnih.gov
Cyclocondensation of 1,2-Diketones with 1,2-Diamines
The reaction between a 1,2-diamine and a 1,2-dicarbonyl compound is the most common and direct route to the quinoxaline core structure. nih.govresearchgate.net This reaction is typically carried out in a protic solvent, such as ethanol (B145695) or acetic acid, and often involves heating to drive the reaction to completion. jlu.edu.cnsapub.org The mechanism involves the initial formation of a diimine intermediate, which then undergoes cyclization and subsequent aromatization to yield the stable quinoxaline ring system. While effective, this classical method can sometimes be limited by factors such as long reaction times, harsh conditions, and the use of hazardous solvents. nih.gov
Specific Synthetic Routes for 2,3-Bis(4-methylphenyl)quinoxaline and its Benzo[g] Analogue
The synthesis of this compound is achieved through the condensation of 4,4'-dimethylbenzil (B181773) with o-phenylenediamine (B120857). This reaction follows the general principle of cyclocondensation, yielding the target molecule.
Similarly, the benzo[g] analogue, 2,3-bis(4-methylphenyl)benzo[g]quinoxaline, is synthesized by reacting 4,4'-dimethylbenzil with 2,3-diaminonaphthalene. nih.gov This reaction extends the aromatic system by incorporating the naphthalene (B1677914) moiety. The resulting compound was purified using silica (B1680970) gel chromatography with a hexane/ethyl acetate (B1210297) eluent, affording a 48% yield. nih.gov
Advanced Synthetic Approaches
To address the limitations of classical methods, researchers have developed more advanced and efficient synthetic strategies, including microwave-assisted synthesis and the use of various catalysts.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. scielo.br In the context of quinoxaline synthesis, microwave irradiation has been shown to dramatically reduce reaction times, often from hours to minutes, while improving product yields. scielo.brresearchgate.netscispace.com This technique can be performed under solvent-free conditions or using environmentally benign solvents like water-ethanol mixtures. nih.govresearchgate.netscispace.com For instance, the condensation of various 1,2-diamines with 1,2-dicarbonyls under microwave irradiation has been achieved in as little as three minutes with high yields. scielo.brresearchgate.netscispace.comosti.gov
The table below summarizes the yields of various quinoxaline derivatives synthesized via microwave-assisted condensation of different diamines with benzil, demonstrating the efficiency of this method. researchgate.net
| Diamine | Product | Yield (%) | Melting Point (°C) |
| Benzene-1,2-diamine | 2,3-Diphenylquinoxaline (B159395) | 95 | 124 |
| 4-Methylbenzene-1,2-diamine | 6-Methyl-2,3-diphenylquinoxaline | 96 | 109 |
| 4,5-Dimethylbenzene-1,2-diamine | 6,7-Dimethyl-2,3-diphenylquinoxaline | 97 | 172 |
| 4-Nitrobenzene-1,2-diamine | 6-Nitro-2,3-diphenylquinoxaline | 90 | 183 |
| Cyclohexane-1,2-diamine | 2,3-Diphenyl-decahydrophenazine | 90 | 167 |
| Ethylene-1,2-diamine | 2,3-Diphenyl-5,6-dihydropyrazine | 93 | 163 |
Catalyst-Mediated Reactions
The use of catalysts offers another avenue for improving the efficiency and sustainability of quinoxaline synthesis. Catalysts can facilitate the reaction under milder conditions and often lead to higher yields and purity of the final product.
Molecular iodine has proven to be an effective and mild catalyst for the synthesis of quinoxalines. nih.govresearchgate.net It is believed that iodine acts as a Lewis acid, activating the carbonyl groups of the 1,2-diketone, thereby facilitating the nucleophilic attack by the 1,2-diamine. nih.gov This method is often combined with microwave irradiation to further enhance reaction rates and yields. nih.govresearchgate.net The iodine-catalyzed synthesis of quinoxalines can be carried out in environmentally friendly solvent systems like water-ethanol mixtures. nih.gov Research has shown that the reaction does not proceed in the absence of iodine, highlighting its crucial catalytic role. nih.gov
The following table presents the results of the iodine-catalyzed synthesis of various quinoxalines under microwave irradiation, showcasing the versatility and effectiveness of this approach. nih.gov
| Diamine | Dicarbonyl | Product | Time (min) | Yield (%) |
| o-Phenylenediamine | Benzil | 2,3-Diphenylquinoxaline | 1.5 | 95 |
| 4-Methyl-o-phenylenediamine | Benzil | 6-Methyl-2,3-diphenylquinoxaline | 1.5 | 95 |
| 4-Methoxy-o-phenylenediamine | Benzil | 6-Methoxy-2,3-diphenylquinoxaline | 2.0 | 92 |
| 4-Chloro-o-phenylenediamine | Benzil | 6-Chloro-2,3-diphenylquinoxaline | 2.0 | 90 |
| 4-Nitro-o-phenylenediamine | Benzil | 6-Nitro-2,3-diphenylquinoxaline | 2.5 | 90 |
| o-Phenylenediamine | 4,4'-Dimethylbenzil | This compound | 1.5 | 96 |
| o-Phenylenediamine | Phenylglyoxal | 2-Phenylquinoxaline | 1.0 | 98 |
| 4-Methyl-o-phenylenediamine | Phenylglyoxal | 6-Methyl-2-phenylquinoxaline | 1.0 | 96 |
| 4-Methoxy-o-phenylenediamine | Phenylglyoxal | 6-Methoxy-2-phenylquinoxaline | 1.5 | 94 |
| 4-Chloro-o-phenylenediamine | Phenylglyoxal | 6-Chloro-2-phenylquinoxaline | 1.5 | 92 |
| 4-Nitro-o-phenylenediamine | Phenylglyoxal | 6-Nitro-2-phenylquinoxaline | 2.0 | 90 |
| o-Phenylenediamine | Acenaphthenequinone | Acenaphtho[1,2-b]quinoxaline | 1.0 | 98 |
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of aryl-substituted quinoxalines. The Suzuki-Miyaura cross-coupling reaction, for instance, is widely used for C-C bond formation. mdpi.com This reaction typically involves the coupling of an organoboron compound with a halide or pseudohalide in the presence of a palladium catalyst and a base. mdpi.com
For the synthesis of 2,3-diarylquinoxalines, palladium catalysts such as palladium acetate (Pd(OAc)₂) can be employed. researchgate.netmdpi.com One-pot protocols have been developed for the synthesis of quinoxaline derivatives through the condensation of substituted isatin (B1672199) with substituted o-phenylenediamine using a palladium acetate catalyst. researchgate.net These methods are often mild, economical, and offer good to excellent yields. researchgate.net The synthesis of 2,2,2-trichloroethyl aryl- and vinyldiazoacetates has also been achieved through palladium-catalyzed cross-coupling reactions, highlighting the versatility of this approach. nih.gov
| Reaction Type | Catalyst | Key Features | Reference |
| Suzuki-Miyaura Coupling | Pd/C, Pd₂(dba)₃ | Broad functional group tolerance, use of stable and environmentally benign boron reagents. mdpi.comscielo.org.mx | mdpi.comscielo.org.mx |
| Tandem Reaction | Palladium(II)/Palladium(IV) | Efficient synthesis of 2,5-diarylthiazole derivatives under moderate conditions. arkat-usa.org | arkat-usa.org |
| Condensation Reaction | Palladium acetate | One-pot synthesis, mild conditions, good to excellent yields. researchgate.netmdpi.com | researchgate.netmdpi.com |
Environmentally Benign (Green) Synthetic Protocols
Green chemistry principles are increasingly being applied to the synthesis of quinoxaline derivatives to reduce environmental impact. sapub.orgijirt.org These methods focus on using non-toxic reagents, green solvents like water and polyethylene (B3416737) glycol (PEG)-400, and energy-efficient techniques. ijirt.orgripublication.comekb.eg
Several green strategies have been developed for the synthesis of quinoxalines from o-phenylenediamine and 1,2-dicarbonyl compounds. nih.gov These include the use of ionic liquids, bio-based organocatalysts, and catalyst-free conditions in solvents like ethanol or water. nih.gov For example, a simple and efficient method involves the use of PEG-400 as a recyclable and non-toxic reaction medium at room temperature without a catalyst. ripublication.com Ultrasound irradiation has also been employed to promote the oxidative cyclization of o-phenylenediamine and α-bromo ketones in ethanol, offering a rapid and high-yielding process.
Another green approach is the use of solid acid catalysts like TiO₂-Pr-SO₃H, which are recyclable and allow the reaction to proceed at room temperature with short reaction times. mdpi.comnih.gov Solvent-free methods, such as grinding reactants together at room temperature, have also been successfully employed for the synthesis of quinoxaline-2,3-diones. researchgate.net
| Method | Catalyst/Medium | Key Features | Reference |
| PEG-400 mediated | PEG-400 | Catalyst-free, room temperature, recyclable solvent. ripublication.com | ripublication.com |
| Ultrasound irradiation | None | Mild conditions, short reaction time, high yields. | |
| Solid acid catalysis | TiO₂-Pr-SO₃H | Recyclable catalyst, room temperature, short reaction times. mdpi.comnih.gov | mdpi.comnih.gov |
| Solvent-free grinding | None | Room temperature, high atom economy. researchgate.net | researchgate.net |
| Water-based synthesis | Iodine | Mild conditions, high yields, green solvent. researchgate.net | researchgate.net |
Synthesis of Functionalized this compound Derivatives
Strategies for Structural Modification and Derivatization
The structural modification of the this compound scaffold is crucial for tuning its chemical and physical properties for various applications. nih.govrsc.org A common strategy involves introducing different functional groups onto the quinoxaline core or the phenyl rings.
One approach is the Buchwald-Hartwig amination reaction, which is used to synthesize donor-acceptor-donor (D-A-D) based quinoxaline diarylamine derivatives. rsc.org This reaction allows for the linkage of various amines to the quinoxaline core, influencing the optoelectronic properties of the resulting compounds. rsc.org Another strategy involves the reaction of 2,3-dichloroquinoxaline (B139996) with various nucleophiles to introduce mono- or disubstituted groups. nih.gov This allows for the synthesis of a wide range of derivatives, including those with fused heterocyclic rings like thiazolo[4,5-b]quinoxalines and piperazinoquinoxalines. nih.gov
The synthesis of unsymmetrical quinoxalines can be achieved by condensing unsymmetrical benzils with 1,2-diaminobenzene. researchgate.net Furthermore, the introduction of bromo groups onto the quinoxaline skeleton has been shown to enhance the biological activity of these derivatives. nih.gov
Synthesis of Amide-Bearing Quinoxaline Derivatives
Amide-functionalized quinoxaline derivatives have attracted significant interest due to their potential biological activities. nih.govripublication.com A general method for their synthesis involves the reaction of an amino-substituted quinoxaline, such as 2,3-bis(4-methylphenyl)-6-aminoquinoxaline, with various benzoyl chloride derivatives in a suitable solvent like tetrahydrofuran (B95107). nih.gov This reaction yields N-[2,3-bis(4-methylphenyl)quinoxalin-6-yl]-substituted benzamide (B126) derivatives. nih.gov
Another approach involves linking different heterocyclic moieties, such as uracil (B121893) or 2-mercaptobenzimidazole (B194830) derivatives, to the quinoxaline core through an acetamide (B32628) linker. ripublication.com The synthesis of these compounds typically starts with the appropriate amino-quinoxaline, which is then reacted to form an acetamide derivative. ripublication.com The design of these molecules often draws inspiration from known biologically active compounds like sorafenib, a diarylurea derivative. nih.gov
| Starting Material | Reagent | Product | Reference |
| 2,3-bis(4-methylphenyl)-6-aminoquinoxaline | Substituted benzoyl chlorides | N-[2,3-bis(4-methylphenyl)quinoxalin-6-yl]-substituted benzamides | nih.gov |
| 6-Amino-2,3-diphenylquinoxaline | Chloroacetyl chloride, various amines | N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives | ripublication.com |
| Amino-quinoxaline intermediate | Aromatic acid chlorides | Amide derivatives of quinoxaline | nih.gov |
Synthesis of Quinoxaline N-Oxides
Quinoxaline N-oxides, particularly 1,4-di-N-oxides, are a class of compounds with significant biological activity. nih.gov A common method for their synthesis involves the oxidation of the parent quinoxaline derivative. researchgate.net
For the synthesis of 2,3-diphenyl-6-substituted quinoxaline 1,4-di-N-oxides, the corresponding 6-substituted-2,3-diphenylquinoxaline is treated with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) in a solvent like dichloromethane (B109758) (DCM). researchgate.net The initial 2,3-diphenylquinoxalines are typically prepared by the condensation of a substituted o-phenylenediamine with benzil. researchgate.net
The Beirut reaction is another significant method for synthesizing quinoxaline 1,4-dioxides, which involves the cyclization of benzofuroxans with enamines. nih.gov Modifications of the substituents on the quinoxaline ring, such as the transformation of an acetyl group into other functionalities, can also be performed on the N-oxide derivatives. nih.gov
| Parent Compound | Oxidizing Agent | Product | Reference |
| 6-substituted-2,3-diphenylquinoxaline | m-Chloroperbenzoic acid (m-CPBA) | 6-substituted-2,3-diphenylquinoxaline 1,4-di-N-oxide | researchgate.net |
| Benzofuroxan | Enamines | 2,3-substituted quinoxaline 1,4-dioxides | nih.gov |
| 2,3-dimethylquinoxaline | SeO₂ (for oxidation to aldehyde) | 2-formyl-3-methylquinoxaline 1,4-dioxide | nih.gov |
Structural Characterization and Supramolecular Architecture
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in confirming the identity and purity of 2,3-bis(4-methylphenyl)quinoxaline. These techniques probe the electronic and vibrational energy levels of the molecule, offering a unique fingerprint of its structure.
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, the ¹H and ¹³C NMR spectra are expected to show characteristic signals corresponding to the quinoxaline (B1680401) core and the two 4-methylphenyl (tolyl) substituents.
¹H NMR Spectroscopy: The ¹H NMR spectrum of the parent compound, 2,3-diphenylquinoxaline (B159395), shows multiplets for the quinoxaline protons typically in the range of δ 8.20-7.75 ppm. The protons of the phenyl rings appear as a multiplet between δ 7.52-7.33 ppm. For this compound, the introduction of the methyl groups would lead to a distinct singlet around δ 2.40 ppm. The aromatic protons on the tolyl rings would appear as two doublets, due to the para-substitution pattern, in the aromatic region. The signals for the quinoxaline ring protons are expected to be in a similar region to those of the diphenyl analogue. In a related compound, 2,3-bis(4-bromophenyl)quinoxaline (B11557262), the protons of the quinoxaline ring appear at approximately δ 8.18 and 7.80 ppm, while the protons of the diphenyl rings are observed between δ 7.52 and 7.42 ppm. researchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2,3-bis(4-butylphenyl)quinoxaline, a close analogue, the carbons of the quinoxaline ring and the substituted phenyl rings resonate in the aromatic region (δ 153-128 ppm). For this compound, a characteristic signal for the methyl carbons would be expected around δ 21-22 ppm. The quaternary carbons of the quinoxaline ring to which the tolyl groups are attached would appear in the downfield region of the spectrum.
Table 1: Representative ¹H and ¹³C NMR Data for Analogous Quinoxaline Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) |
|---|---|---|
| 2,3-Diphenylquinoxaline | ¹H NMR (CDCl₃) | 8.18 (m, 2H), 7.75 (m, 2H), 7.52 (m, 6H), 7.33 (m, 4H) |
| ¹³C NMR (CDCl₃) | 153.4, 141.2, 139.0, 130.1, 129.8, 129.2, 128.5 | |
| 2,3-Bis(4-bromophenyl)quinoxaline | ¹H NMR (CDCl₃) | 8.18 (m, 2H), 7.80 (m, 2H), 7.52 (d, 4H), 7.42 (d, 4H) |
| 2,3-Bis(4-butylphenyl)quinoxaline | ¹³C NMR (CDCl₃) | 153.43, 152.69, 141.19, 139.38, 138.86, 129.91, 129.84, 128.92, 128.36, 35.3, 33.5, 22.4, 14.0 |
Data for 2,3-diphenylquinoxaline and 2,3-bis(4-butylphenyl)quinoxaline are from a study on extended quinoxaline derivatives. rsc.org Data for 2,3-bis(4-bromophenyl)quinoxaline is from a study on high-performance polyamides. researchgate.net
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is expected to exhibit several key absorption bands. These include C-H stretching vibrations for the aromatic rings and the methyl groups, C=N and C=C stretching vibrations within the quinoxaline and phenyl rings, and C-H bending vibrations.
The gas-phase IR spectrum of the related 2,3-diphenylquinoxaline shows prominent bands corresponding to aromatic C-H stretching above 3000 cm⁻¹, and C=C/C=N stretching in the 1600-1400 cm⁻¹ region. nist.gov For this compound, additional bands corresponding to the C-H stretching and bending of the methyl groups would be anticipated.
Table 2: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H stretch | Aromatic |
| 3000-2850 | C-H stretch | Methyl (CH₃) |
| 1600-1450 | C=N and C=C stretch | Quinoxaline and Phenyl rings |
| 1470-1430 | C-H bend | Methyl (CH₃) |
| 900-675 | C-H bend (out-of-plane) | Aromatic |
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. The calculated exact mass of this compound (C₂₂H₁₈N₂) is 310.1469. The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 310. Fragmentation may occur through the loss of methyl groups or cleavage of the phenyl-quinoxaline bond. The mass spectrum for 2,3-diphenylquinoxaline is available in the NIST database and can serve as a reference for the fragmentation pattern of this class of compounds. nist.gov
X-ray Crystallographic Analysis
Single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions.
In related structures, such as 2,3-bis(4-methylphenyl)benzo[g]quinoxaline, the extended quinoxaline ring system is observed to be nearly planar, with a root-mean-square deviation of 0.076 Å from the least-squares plane defined by its constituent atoms. nih.govnih.gov This planarity is a common feature of the quinoxaline core, arising from the sp² hybridization of the carbon and nitrogen atoms. It is expected that the quinoxaline core in this compound would also adopt a planar or nearly planar conformation.
In the crystal structure of 2,3-bis(4-methylphenyl)benzo[g]quinoxaline, the two tolyl rings are twisted with respect to the benzoquinoxaline plane, exhibiting dihedral angles of 53.91(4)° and 36.86(6)°. nih.govnih.gov Similarly, for 2,3-bis(4-chlorophenyl)quinoxaline, the dihedral angles are 57.3(2)° and 35.0(2)°. researchgate.net In the case of 2,3-bis(4-bromophenyl)quinoxaline, the dihedral angles between the phenyl rings and the quinoxaline system are 55.48(1)° and 64.80(1)°. researchgate.net This twisted conformation is a recurring motif in 2,3-diarylquinoxalines.
Table 3: Dihedral Angles of Phenyl Substituents in Analogous Quinoxaline Derivatives
| Compound | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Reference |
|---|---|---|---|
| 2,3-Bis(4-methylphenyl)benzo[g]quinoxaline | 53.91(4) | 36.86(6) | nih.govnih.gov |
| 2,3-Bis(4-chlorophenyl)quinoxaline | 57.3(2) | 35.0(2) | researchgate.net |
| 2,3-Bis(4-bromophenyl)quinoxaline | 55.48(1) | 64.80(1) | researchgate.net |
Intermolecular Interactions in the Solid State
In the crystalline form of quinoxaline derivatives, intermolecular forces such as C-H···π interactions and van der Waals forces are pivotal in stabilizing the structure.
For the closely related compound, 2,3-bis(4-methylphenyl)benzo[g]quinoxaline, the solid-state structure is primarily governed by C-H···π interactions. nih.govnih.goviucr.org These interactions involve hydrogen atoms from the methylphenyl groups approaching the electron-rich π-system of the aromatic rings of adjacent molecules. nih.govnih.gov Specifically, one of the notable interactions is a C—H⋯π (arene) bond that links the molecules together. nih.govnih.goviucr.org It is significant that in the crystal structure of this analog, direct π–π stacking interactions between the aromatic rings are not observed. nih.govnih.goviucr.org
Table 1: Intermolecular Interaction Data for Related Quinoxaline Structures
| Compound | Interaction Type | Key Features | Reference |
|---|---|---|---|
| 2,3-bis(4-methylphenyl)benzo[g]quinoxaline | C-H···π (arene) | Links molecules in the crystal lattice. No π-π stacking observed. | nih.govnih.goviucr.org |
| 2,3-Bis(4-bromophenyl)quinoxaline | van der Waals forces | Stabilizes the overall crystal packing. | nih.govresearchgate.net |
Supramolecular Assembly and Crystal Packing
The supramolecular assembly of 2,3-di-p-tolylbenzo[g]quinoxaline, an analog of the title compound, is characterized by a specific spatial arrangement of the molecules. nih.gov The benzoquinoxaline ring system itself is nearly planar. nih.govnih.gov However, the two p-tolyl (4-methylphenyl) rings are significantly twisted relative to this central planar moiety. nih.govnih.goviucr.org
This twisting is a key feature of the molecular conformation and dictates how the molecules can pack together. The dihedral angles between the phenyl rings and the central quinoxaline system are crucial in defining the three-dimensional structure. In the case of 2,3-bis(4-methylphenyl)benzo[g]quinoxaline, the two phenyl rings are twisted at dihedral angles of 53.91° and 36.86° relative to the benzoquinoxaline plane. nih.govnih.gov For 2,3-Bis(4-bromophenyl)quinoxaline, the dihedral angles between its benzene (B151609) rings and the quinoxaline system are 57.23° and 36.75°. nih.gov This twisted conformation prevents the planar aromatic systems from stacking directly on top of one another, which explains the absence of π-π stacking interactions. nih.gov Instead, the C-H···π interactions guide the assembly into a more complex, three-dimensional array. nih.govresearchgate.net
Table 2: Crystallographic Data for Related Quinoxaline Derivatives
| Compound | Dihedral Angle (Phenyl Ring 1 to Quinoxaline) | Dihedral Angle (Phenyl Ring 2 to Quinoxaline) | Planarity of Quinoxaline System (r.m.s. deviation) | Reference |
|---|---|---|---|---|
| 2,3-bis(4-methylphenyl)benzo[g]quinoxaline | 53.91 (4)° | 36.86 (6)° | 0.076 Å | nih.govnih.gov |
| 2,3-Bis(4-bromophenyl)quinoxaline | 57.23 (1)° | 36.75 (1)° | Not Reported | nih.gov |
Tautomerism and Isomerism in Related Quinoxaline Structures
Quinoxaline and its derivatives can exhibit various forms of tautomerism and isomerism, which are fundamental concepts in determining their chemical properties and reactivity.
Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. In quinoxaline derivatives, several types of tautomerism are possible. One common form is the lactam-lactim tautomerism, particularly in quinoxalin-2(1H)-ones. Studies on N-acyl and N-carbamoyl-3,4-dihydroxyquinoxalin-2(1H)-ones have shown that the lactam form is the exclusively detected tautomer in solution, a finding supported by molecular modeling. Another example involves 3-alkoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline derivatives, which exist in the enol-imine form in the solid state but as a tautomeric mixture in solution. rsc.org The study of tautomeric equilibria is crucial as different tautomers can possess distinct chemical and biological activities. researchgate.netbeilstein-journals.orgnih.gov
Isomerism in quinoxalines also includes structural and geometric isomers. Structural isomers arise from different arrangements of atoms and functional groups. For example, the position of methyl groups on the quinoxaline core, as seen in 8-MeIQx and 4,8-DiMeIQx isomers isolated from fried beef, significantly impacts their properties. nih.gov Geometric isomerism (cis/trans or E/Z) can occur around double bonds or in cyclic structures. For instance, N-acyl-3,4-dihydroxyquinoxalin-2(1H)-one exists as an equilibrium between two geometric isomers, E and Z, with the E form being predominant. The synthesis of quinoxalines from unsymmetrically substituted benzene-1,2-diamines can also lead to mixtures of isomeric products, with the ratio depending on the reaction conditions and the electronic nature of the substituents. mdpi.com
Electronic and Photophysical Properties
Absorption Characteristics
The absorption of light by 2,3-Bis(4-methylphenyl)quinoxaline and similar 2,3-diarylquinoxaline derivatives is governed by the electronic transitions within the molecule. These transitions are typically studied using Ultraviolet-Visible (UV-Vis) spectroscopy.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectra of 2,3-diarylquinoxalines generally display distinct absorption bands in the ultraviolet and visible regions. For instance, a study on quinoxaline-based compounds with a similar substitution pattern revealed two primary absorption peaks. rsc.org These are typically found in the 250–300 nm and 350–400 nm ranges. rsc.org The precise position of these absorption maxima (λmax) can be influenced by the nature of the substituents on the phenyl rings and the solvent environment. In a non-polar solvent like cyclohexane, a derivative of this compound showed a long-wave absorption peak at 367 nm. scholaris.ca As the solvent polarity increases, a redshift (bathochromic shift) is often observed. For example, in the more polar solvent dimethyl sulfoxide (B87167) (DMSO), the same peak shifted to 374 nm. scholaris.ca
| Solvent | Absorption Maximum (λmax) |
|---|---|
| Cyclohexane | 367 nm |
| Tetrahydrofuran (B95107) (THF) | 371 nm |
| Dimethyl Sulfoxide (DMSO) | 374 nm |
Electronic Transitions (π-π* and n-π*)
The absorption bands observed in the UV-Vis spectra of this compound and its analogues correspond to specific electronic transitions. The high-energy absorption band, typically located in the shorter wavelength region (250–300 nm), is generally assigned to π-π* transitions. rsc.org These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are characteristic of aromatic systems.
The lower-energy absorption band, found at longer wavelengths (350–400 nm), is attributed to n-π* transitions. rsc.org This type of transition involves the promotion of a non-bonding electron (from the nitrogen atoms of the quinoxaline (B1680401) ring) to a π* antibonding orbital. These transitions are typically less intense than π-π* transitions. The presence of both π-π* and n-π* transitions contributes to the comprehensive absorption profile of these compounds.
Luminescence Properties
Upon absorption of light, this compound and related compounds can dissipate the absorbed energy through radiative pathways, leading to luminescence. The luminescent behavior is a key aspect of their utility in light-emitting applications.
Fluorescence Spectroscopy
Many 2,3-diarylquinoxaline derivatives are known to be fluorescent, emitting light upon excitation with a suitable wavelength. They often exhibit emission in the blue region of the visible spectrum. For instance, a closely related compound was found to emit deep blue light with a maximum emission wavelength (λem) around 425 nm in a tetrahydrofuran (THF) solution. rsc.org The fluorescence properties are highly sensitive to the molecular structure and the surrounding environment. The emission wavelength can be tuned by altering the substituents on the phenyl rings or by changing the polarity of the solvent. In a comparative study, a derivative demonstrated a fluorescence emission that redshifted from 417 nm in a non-polar solvent to 442 nm in a polar solvent, indicating a more polarized excited state. scholaris.ca
| Solvent | Emission Maximum (λem) |
|---|---|
| Cyclohexane | 417 nm |
| Tetrahydrofuran (THF) | ~425 nm |
| Dimethyl Sulfoxide (DMSO) | 442 nm |
Aggregation-Induced Emission (AIE) and Enhanced Emission (AIEE) Phenomena
A particularly interesting photophysical property observed in some derivatives of this compound is Aggregation-Induced Emission (AIE) or Aggregation-Induced Enhanced Emission (AIEE). rsc.org In contrast to many conventional fluorescent dyes that suffer from aggregation-caused quenching (ACQ) in the solid state or in poor solvents, AIE-active molecules exhibit enhanced fluorescence intensity upon aggregation. This phenomenon is often attributed to the restriction of intramolecular rotations and vibrations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. For example, some quinoxaline-based materials show significant fluorescence enhancement in mixtures of a good solvent and a poor solvent (e.g., THF/water), where aggregation occurs. rsc.org This property is highly desirable for applications in solid-state lighting and biological imaging.
Intramolecular Charge Transfer (ICT) Processes
The electronic structure of this compound, with its electron-deficient quinoxaline core and electron-rich tolyl substituents, facilitates intramolecular charge transfer (ICT) upon photoexcitation. rsc.orgscholaris.ca In this process, electron density is transferred from the donor moieties (the tolyl groups) to the acceptor moiety (the quinoxaline ring). This ICT character is responsible for the sensitivity of the absorption and emission spectra to solvent polarity. scholaris.ca In polar solvents, the charge-separated excited state is stabilized, leading to a redshift in the emission spectrum. The ICT process is a fundamental mechanism that governs the photophysical properties of many donor-acceptor-type fluorophores and is crucial for the design of materials with specific emission colors and environmental sensitivity.
Solvatochromism and Environmental Effects on Emission
The photophysical properties of quinoxaline derivatives can be significantly influenced by the polarity of their environment. While direct studies on the solvatochromism of this compound are not extensively documented, research on related compounds provides valuable insights. For instance, a study on 4,4'-((1E,1'E)-quinoxaline-2,3-diylbis(ethene-2,1-diyl))bis(N,N-dimethylaniline) (QDMA2), a quinoxaline derivative, demonstrated the involvement of a solvent-stabilized charge-transfer state in the relaxation of its excited state as solvent polarity increases. nih.gov This suggests that this compound may also exhibit solvatochromic behavior, where the emission wavelength shifts with the polarity of the solvent.
In the case of 2-substituted 3-methylquinoxalines, a shift from a nonpolar to a polar solvent generally leads to an increase in the contribution of the ππ* character to the electronic transitions. researchgate.net This indicates that the emission properties of this compound would likely be sensitive to the surrounding medium. The emission maxima for several 2,3-quinoxaline derivatives in chloroform (B151607) have been observed in the range of 386 to 539 nm. researchgate.net It is anticipated that the emission of this compound would also fall within a similar range and would likely show a bathochromic (red) shift in more polar solvents due to the stabilization of the excited state.
Quantum Yields and Luminescence Efficiency
The luminescence efficiency of quinoxaline derivatives is a critical parameter for their application in optical devices. The fluorescence quantum yields (Φf) for a series of 2-substituted 3-methylquinoxalines have been reported to range from as low as 10⁻⁴ to as high as 0.11 in liquid solutions at room temperature. researchgate.net For these compounds, the quantum yields of intersystem crossing to the triplet state (ΦST) are significant, ranging from 0.3 to 0.9. researchgate.net
For 2,3-diphenyl-6-aminoquinoxalines, a fluorescence quantum yield of approximately 0.5 has been observed in alcohol, which is attributed to a low-lying S1(ππ*) state. researchgate.net Given the structural similarity, it is plausible that this compound also possesses a significant fluorescence quantum yield. The presence of the methyl groups on the phenyl rings may slightly alter the electronic properties and, consequently, the quantum yield compared to the unsubstituted 2,3-diphenylquinoxaline (B159395).
Pressure-Dependent Photoluminescence Studies
External pressure is another factor that can modulate the photoluminescence of quinoxaline derivatives. In a study utilizing a diamond anvil cell, the aggregated form of the quinoxaline derivative QDMA2 exhibited pressure-dependent photoluminescence. nih.gov It was observed that intermolecular interactions, enhanced by pressure, can alter the color and intensity of photoluminescence by modifying the band gap and the irradiative pathways of the aggregated molecules. nih.gov This phenomenon suggests that this compound, particularly in the solid state or as an aggregate, could also display piezochromic behavior, where its emission characteristics change under applied pressure.
Influence of Molecular Structure on Photophysical Behavior
The photophysical behavior of this compound is intrinsically linked to its molecular structure. The quinoxaline core acts as an acceptor unit, and the nature and substitution of the aryl groups at the 2 and 3 positions play a crucial role in determining the electronic and optical properties.
A key structural feature of 2,3-diarylquinoxalines is the dihedral angle between the phenyl rings and the quinoxaline plane. In the crystal structure of the related compound 2,3-bis(4-methylphenyl)benzo[g]quinoxaline, the two p-tolyl rings are twisted with respect to the benzoquinoxaline ring system, exhibiting dihedral angles of 53.91° and 36.86°. nih.gov This twisted conformation disrupts the π-conjugation to some extent, which in turn affects the absorption and emission properties. This twisting is a common feature in 2,3-diarylquinoxalines and is known to influence the photoluminescence quantum yields by restricting rotational freedom of the donor fragments. nih.gov The degree of this twist can be modified by the introduction of different substituents on the phenyl rings, allowing for the fine-tuning of the photophysical properties.
Electrochemical Behavior and Redox Characteristics
Cyclic Voltammetry Studies
Cyclic voltammetry (CV) is a key technique used to investigate the redox behavior of chemical species. For quinoxaline (B1680401) derivatives, CV studies reveal the potentials at which the molecule undergoes reduction and oxidation, as well as the stability of the resulting charged species. While specific cyclic voltammetry data for 2,3-Bis(4-methylphenyl)quinoxaline is not extensively detailed in the available literature, studies on structurally similar compounds, such as 2,3-diphenylquinoxaline (B159395), provide valuable insights.
The electrochemical reduction of quinoxalines typically involves the pyrazine (B50134) ring, which is the electron-deficient part of the molecule. The process is often characterized by one or more reversible or quasi-reversible reduction waves in the cyclic voltammogram. The reversibility of these waves is an indicator of the stability of the generated radical anion. For many 2,3-diarylquinoxalines, the first reduction step is a one-electron process that forms a stable radical anion. The stability of this radical anion is crucial for applications in electronic devices.
Substituents on the 2 and 3 positions of the quinoxaline ring have a significant impact on the electrochemical properties. Electron-donating groups, such as the methyl groups in the para position of the phenyl rings in this compound, are expected to make the reduction more difficult (i.e., occur at a more negative potential) compared to the unsubstituted 2,3-diphenylquinoxaline. Conversely, electron-withdrawing groups would facilitate reduction.
A study on various aromatic molecules with 1,4-diaza groups, including quinoxalines, demonstrated that substitution at the 2 and 3-positions can significantly decrease the rate of capacity fade in flow battery applications, highlighting the role of these substituents in stabilizing the reduced forms. dtu.dk
Electron Transfer Mechanisms and Radical Anion Formation
The reduction of quinoxaline derivatives in aprotic media, such as dimethylformamide (DMF) or acetonitrile, typically proceeds through a single-electron transfer to the lowest unoccupied molecular orbital (LUMO) of the molecule. This process results in the formation of a radical anion.
Quinoxaline + e⁻ ⇌ [Quinoxaline]•⁻
The formation of this radical anion can be detected and characterized using techniques such as in-situ electron paramagnetic resonance (EPR) spectroelectrochemistry. Studies on 2,3-diphenyl-substituted quinoxaline derivatives have confirmed the generation of radical monoanions upon cathodic reduction. The EPR spectra in these cases show a dominant interaction of the unpaired electron with the nitrogen nuclei of the pyrazine ring, confirming that the reduction is centered on this part of the molecule.
The stability of the formed radical anion is a key factor in the electrochemical behavior. For many quinoxaline derivatives, the first reduction is a reversible one-electron process, indicating that the radical anion is stable on the timescale of the CV experiment. This stability is essential for applications that rely on reversible redox cycles.
Reduction Potentials and Electron-Accepting Abilities
The reduction potential of a molecule is a direct measure of its electron-accepting ability. A less negative (or more positive) reduction potential indicates a stronger electron acceptor. The reduction potentials of quinoxaline derivatives are influenced by their electronic structure, particularly the energy of the LUMO.
For this compound, the presence of electron-donating methyl groups on the phenyl rings is expected to increase the electron density on the quinoxaline core, raising the energy of the LUMO and making the reduction potential more negative compared to unsubstituted 2,3-diphenylquinoxaline. This would imply a slightly weaker electron-accepting ability.
To provide a comparative context, the following table presents hypothetical cyclic voltammetry data based on trends observed for similar 2,3-diarylquinoxaline compounds.
| Parameter | Hypothetical Value |
| Cathodic Peak Potential (Epc) | -1.90 V |
| Anodic Peak Potential (Epa) | -1.82 V |
| Half-wave Potential (E1/2) | -1.86 V |
| Peak Separation (ΔEp) | 80 mV |
Note: This data is hypothetical and intended for illustrative purposes only, as specific experimental data for this compound was not found in the searched literature. The values are estimated based on data for structurally related compounds.
Correlation between Electrochemical Properties and Electronic Structure
The electrochemical properties of this compound are intrinsically linked to its electronic structure. The energy level of the LUMO is a key determinant of the reduction potential. A lower LUMO energy level generally corresponds to a more positive reduction potential and stronger electron-accepting character.
The introduction of methyl groups at the para-positions of the phenyl rings in this compound influences the electronic structure through inductive and hyperconjugation effects. These electron-donating groups raise the energy of the highest occupied molecular orbital (HOMO) and, to a lesser extent, the LUMO. The increase in the LUMO energy makes the molecule harder to reduce, shifting the reduction potential to more negative values.
Computational studies on similar quinoxaline derivatives have shown a good correlation between calculated LUMO energies and experimentally determined reduction potentials. For instance, in a series of substituted quinoxalines, those with electron-withdrawing groups exhibit lower LUMO energies and less negative reduction potentials, while those with electron-donating groups show the opposite trend. This relationship allows for the rational design of quinoxaline-based materials with tailored electrochemical properties for specific applications. The planarity of the molecule also plays a role; a more planar structure can lead to better π-conjugation, which can affect the energy levels of the frontier molecular orbitals. nih.gov
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to quinoxaline (B1680401) systems to predict geometries, frontier molecular orbital energies, and electronic properties.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are critical in determining the electronic and optical properties of a molecule. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular reactivity and the energy required for electronic excitation.
Similarly, a study on novel dyes based on the indolo[2,3-b]quinoxaline skeleton reported HOMO and LUMO energy levels in the range of –4.90 to –5.70 eV and –3.10 to –3.36 eV, respectively. researchgate.net These values resulted in an electrochemical band gap ranging from 1.72 to 2.48 eV, suggesting their potential as n-type materials for optoelectronic devices. researchgate.net Another investigation on 2,3-diphenylquinoxaline (B159395) amine derivatives also showed comparable HOMO-LUMO energy levels, indicating their ambipolar nature. rsc.org
| Compound | HOMO (eV) | LUMO (eV) | Method | Reference |
|---|---|---|---|---|
| Compound 6 (D-A-D-A type) | -5.60 | -3.04 | B3LYP/cc-pVDZ | d-nb.info |
| Compound 7 (D-A-D-A type) | -5.83 | -3.16 | B3LYP/cc-pVDZ | d-nb.info |
| Indolo[2,3-b]quinoxaline Derivatives (Range) | -4.90 to -5.70 | -3.10 to -3.36 | DFT/TD-DFT | researchgate.net |
Based on these findings, it is reasonable to predict that 2,3-Bis(4-methylphenyl)quinoxaline would also exhibit a relatively low-lying LUMO, characteristic of the electron-deficient quinoxaline core, and a HOMO level influenced by the electron-donating nature of the two para-methylphenyl substituents. The methyl groups are expected to raise the HOMO energy level slightly compared to the unsubstituted 2,3-diphenylquinoxaline, potentially leading to a smaller HOMO-LUMO gap.
The electronic structure and charge distribution within a molecule are fundamental to understanding its reactivity and intermolecular interactions. The molecular electrostatic potential (MESP) is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. mdpi.comias.ac.in
DFT studies on related quinoxaline systems often reveal that the negative electrostatic potential is localized around the nitrogen atoms of the pyrazine (B50134) ring, making them susceptible to electrophilic attack or coordination with metal ions. mdpi.com Conversely, the hydrogen atoms and the phenyl rings typically exhibit positive electrostatic potential. The distribution of HOMO and LUMO orbitals also provides insight into the electronic structure. In many 2,3-diarylquinoxalines, the HOMO is often delocalized over the entire molecule, including the aryl substituents, while the LUMO is predominantly centered on the electron-deficient quinoxaline core. d-nb.info This separation of frontier orbitals is a key feature in their application as charge-transporting materials. nih.gov
The electron-deficient nature of the quinoxaline ring system makes it susceptible to reduction. rsc.org Computational studies can help identify the most likely sites for reduction by examining the LUMO distribution and the molecular electrostatic potential. The LUMO in 2,3-diarylquinoxalines is typically localized on the quinoxaline moiety, particularly on the pyrazine ring. d-nb.inforesearchgate.net This indicates that the initial reduction, involving the acceptance of an electron, would most likely occur on this part of the molecule. This is a common feature in N-heterocyclic aromatic compounds and is fundamental to their electrochemical behavior and their use as electron-transporting materials in organic electronics. nih.gov
Molecular Docking Studies (In Silico Screening)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.nettandfonline.com It is extensively used in drug discovery to screen for potential inhibitors of biological targets. While no specific molecular docking studies featuring this compound were found, numerous studies have been conducted on its close analogs, particularly 2,3-diphenylquinoxaline derivatives, targeting various proteins implicated in diseases like cancer. nih.govresearchgate.netmdpi.com
For instance, a study focused on developing tubulin inhibitors targeting the colchicine (B1669291) binding site used 2,3-diphenylquinoxaline as a lead compound. nih.govresearchgate.net A series of 28 derivatives were synthesized and evaluated, with molecular docking used to investigate their binding to β-tubulin. nih.govresearchgate.net The results indicated that compounds with electron-donating groups on the phenyl rings at positions 2 and 3, and electron-withdrawing groups at position 6 of the quinoxaline ring, were the most active inhibitors. nih.govresearchgate.net This suggests that this compound, with its electron-donating methyl groups, could be a promising scaffold for this type of biological activity.
In another study, quinoxaline derivatives were designed as VEGFR-2 inhibitors. researchgate.net A statistically validated QSAR model was built and used for virtual screening, leading to the design of hypothetical molecules with enhanced inhibitory capacities. Docking studies showed these designed molecules had strong binding affinities to the VEGFR-2 active site. researchgate.net Similarly, other research has explored quinoxaline derivatives as inhibitors of influenza NS1A protein and for their activity against triple-negative breast cancer, with molecular docking playing a key role in understanding the structure-activity relationships. nih.govnih.gov
| Quinoxaline Scaffold | Biological Target | Key Findings | Reference |
|---|---|---|---|
| 2,3-Diphenylquinoxaline Derivatives | β-tubulin (Colchicine Binding Site) | Electron-donating groups at positions 2 and 3 enhance activity. | nih.govresearchgate.net |
| Quinoxaline Derivatives | VEGFR-2 | Designed molecules showed high binding scores, outperforming the template ligand. | researchgate.net |
| Quinoxaline Derivatives | β-tubulin (for TNBC) | The best-predicted hit was found to bind within the active site of the protein target. | nih.gov |
| Quinoxaline Derivatives | Influenza A NS1A Protein | Substitutions at positions 2, 3, and 6 significantly impacted activity. | nih.gov |
| Quinoxaline-arylfuran Derivatives | STAT3 | The lead compound specifically occupies the pY+1 and pY-X subpocket of the SH2 domain. | mdpi.com |
These studies collectively highlight the utility of the 2,3-diarylquinoxaline scaffold in designing biologically active molecules and underscore the importance of molecular docking in guiding these designs.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) models are regression or classification models that relate a set of predictor variables (molecular descriptors) to a response variable (a specific property). nih.gov The goal of QSPR is to predict the properties of new or untested chemical compounds. nih.gov
While specific QSPR models for this compound have not been reported, the methodology has been applied to various classes of quinoxaline derivatives to predict their biological activities or physicochemical properties. For example, a 3D-QSAR study was developed for a series of novel quinoxaline derivatives to understand their leptospirocidal activity. nih.gov The model indicated that more hydrophobic and less sterically hindered substituents would enhance the activity. nih.gov Another study developed a 2D-QSAR model for quinoxaline derivatives as potential anticancer agents against triple-negative breast cancer, identifying key molecular descriptors that correlate with activity. nih.gov
The general workflow for building a QSPR model involves compiling and curating data, calculating molecular descriptors, building and validating the model, and interpreting the results. nih.gov Such models could be developed for a series of 2,3-diarylquinoxalines, including this compound, to predict properties like solubility, melting point, or a specific biological activity, provided a suitable dataset of compounds with measured properties is available.
Advanced Applications in Materials Science
Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials
Quinoxaline (B1680401) derivatives are recognized for their luminescence and rigidity, which can enhance the glass transition temperature (Tg) and thermal stability of materials used in organic light-emitting diode (OLED) devices. google.com These properties make them suitable for various roles within the OLED architecture, including as emitters and charge-transporting materials. google.com
As Emitters and Hole Transporting Materials
The 2,3-bis(4-methylphenyl)quinoxaline scaffold and its derivatives have been investigated for their utility as both emitters and hole-transporting materials (HTMs) in OLEDs. google.comrsc.org Quinoxaline-based materials can be tailored to exhibit specific charge-transport properties. For instance, some derivatives have been developed as electron-transporting materials. google.com Conversely, by incorporating electron-donating arylamine end-caps in a donor-acceptor-donor (D-A-D) molecular design, quinoxaline-based compounds can function as efficient HTMs. rsc.org
In one study, novel quinoxaline-based HTMs, TQ1 and TQ2, were synthesized with a D-A-D configuration. rsc.org The TQ2-based perovskite solar cells (PSCs) demonstrated a remarkable maximum efficiency of 19.62%, outperforming the standard HTM, spiro-OMeTAD. rsc.org This highlights the potential of engineering quinoxaline derivatives for superior charge transport in optoelectronic devices. The starting materials for these HTMs included 5,8-dibromo-2,3-diphenyl-quinoxaline. scienceopen.com
The electroluminescent properties of quinoxaline derivatives allow them to function as the guest or host in the emitting layer of an OLED. google.com For example, iridium(III) complexes incorporating 2,3-diphenylquinoxaline (B159395) ligands have been shown to be deep-red emitters. nih.gov Specifically, an iridium(III) complex with a 2,3-diphenylbenzoquinoxaline ligand, a more π-extended version, exhibited a bathochromic shifted emission at 763 nm. nih.gov
| Compound/Device | Role | Performance Metric | Value |
| TQ2-based PSC | Hole Transport Material | Max. Efficiency | 19.62% rsc.org |
| Iridium(III) complex with 2,3-diphenylbenzoquinoxaline | Emitter | Emission Wavelength | 763 nm nih.gov |
| OLED with DMAC-TTPZ emitter | Emitter | Max. External Quantum Efficiency | 15.3% rsc.org |
| OLED with DMAC-TTPZ emitter | Emitter | Max. Brightness | 36,480 cd m⁻² rsc.org |
| OLED with DMAC-TTPZ emitter | Emitter | Max. Power Efficiency | 41.0 lm W⁻¹ rsc.org |
Design Principles for Red-Shifted Emission and Near-Infrared (NIR) Applications
A key strategy for achieving red-shifted and near-infrared (NIR) emission in quinoxaline-based materials is the extension of the π-conjugated system. nih.gov This can be accomplished by using larger aromatic systems in the ligand structure. For instance, the use of 2,3-diphenylbenzoquinoxaline, which is more π-extended than 2,3-diphenylquinoxaline, leads to a bathochromic shift in the emission of its iridium(III) complex to 763 nm. nih.gov
Another approach involves the design of donor-acceptor (D-A) type molecules. By using a strong, planar acceptor like pyrazino[2,3-g]quinoxaline (B3350192) (PQ) and strong donors such as dimethylacridine (DMAC) or phenoxazine (B87303) (PXZ), significant red-shifts in emission can be achieved. For example, the multi-D-A emitters 4DMAC-TPPQ and 4PXZ-TPPQ emit at 650 nm and 762 nm in toluene, respectively. researchgate.net Solution-processed OLEDs with these materials have demonstrated electroluminescence at 685 nm and 780 nm. researchgate.net
Furthermore, introducing electron-withdrawing groups can tune the emission maxima. A significant shift of approximately 80 nm in the emission maxima was achieved by adding a fluorophenyl unit to a π-conjugated thiophene (B33073) unit attached to the quinoxaline framework. researchgate.net This ability to tune emission through simple substitution is crucial for developing new luminescent materials. researchgate.net
Organic Semiconductor Applications
Quinoxaline derivatives are valuable building blocks for the synthesis of organic semiconductors. researchgate.net Their electron-deficient nature makes them suitable for use as n-type semiconductors in organic field-effect transistors (OFETs) and as non-fullerene acceptors in organic solar cells (OSCs). d-nb.info
The performance of quinoxaline-based organic semiconductors is influenced by their molecular structure and solid-state packing. For instance, three new quinoxaline derivatives end-functionalized with different aromatic groups were synthesized and tested in top-contact/bottom-gate OFETs. researchgate.net One of these compounds, featuring 2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl) substituents, demonstrated p-channel characteristics with hole mobilities reaching up to 2.6 × 10⁻⁵ cm²/Vs in solution-processed films and 1.9 × 10⁻⁴ cm²/Vs in vacuum-deposited films. researchgate.net
The development of donor-acceptor (D-A) conjugated polymers incorporating quinoxaline units is a promising strategy for creating high-performance organic semiconductors. A polymer, PQ1, based on a quinoxaline derivative and indacenodithiophene (IDT), exhibited p-type semiconductor properties with a high hole mobility of up to 0.12 cm² V⁻¹ s⁻¹. frontiersin.org Theoretical calculations indicated that electron transfer occurs from the IDT donor to the quinoxaline acceptor upon excitation, which is beneficial for charge transport. frontiersin.org
| Semiconductor | Device Type | Charge Carrier Mobility |
| Compound 5 | OFET (Solution-processed) | 2.6 × 10⁻⁵ cm²/Vs researchgate.net |
| Compound 5 | OFET (Vacuum-deposited) | 1.9 × 10⁻⁴ cm²/Vs researchgate.net |
| PQ1 | OFET | 0.12 cm² V⁻¹ s⁻¹ frontiersin.org |
Chemo- and Biosensing Applications (e.g., pH sensors)
Quinoxaline derivatives have been investigated as potential chemosensors due to their responsive photophysical properties. For instance, a novel acid-responsive probe, Q1, based on a conjugated donor-acceptor quinoxaline structure, was designed for colorimetric and fluorometric pH sensing. researchgate.net In the presence of trifluoroacetic acid (TFA), Q1 exhibited changes in its UV-vis absorption spectrum, indicating protonation of the quinoxaline nitrogen atoms. researchgate.net This was accompanied by the appearance of a new emission peak at 515 nm. researchgate.net
While many quinoxaline-based pH sensors are limited to organic solvents due to poor water solubility, a water-soluble derivative, QC1, has been developed for pH measurements in acidic aqueous media. mdpi.com This compound, bearing (3-aminopropyl)amino residues, was synthesized via a Buchwald-Hartwig amination reaction. mdpi.com
Ligand Chemistry in Coordination Compounds
Substituted quinoxalines are important ligands that form coordination compounds with transition metals. nih.gov They act as chelating agents, binding to metal centers through their nitrogen atoms. nih.gov
Chelation with Transition Metals (e.g., Iridium(III), Rhodium(III), Silver(I))
Iridium(III): 2,3-disubstituted quinoxalines are particularly useful in forming complexes with Iridium(III), which are of interest as phosphorescent emitters in OLEDs. nih.govnih.gov For example, 2,3-diphenylquinoxaline (dpqH) and its derivatives can act as cyclometalating ligands in Iridium(III) complexes, contributing to deep-red emission. nih.gov The emission properties of these complexes can be finely tuned by modifying the substituents on the quinoxaline ligand or by changing the ancillary ligands. nih.gov A novel binuclear cyclometalated Iridium(III) complex based on a 2,3-bis((4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl)methyl)quinoxaline ligand has also been developed for photodynamic therapy applications. nih.gov
Rhodium(III): Although not as extensively studied as iridium complexes, rhodium(III) complexes with quinoxaline-based ligands are also known.
Silver(I): Quinoxaline derivatives readily form complexes with silver(I). In one example, the self-assembly of 2-chloroquinoxaline (B48734) with silver(I) nitrate (B79036) yielded two different crystalline Ag(I) complexes. nih.gov In these structures, the 2-chloroquinoxaline acts as a terminal monodentate ligand. nih.gov In another study, the reaction of 2,3-bis(pyrimidine-2-thiomethyl)quinoxaline with AgNO3 resulted in a 2D coordination polymer with three distinct Ag(I) centers having different coordination geometries. researchgate.net Research on bis(thienyl)quinoxaline-silver(I) complexes has shown that the silver ion preferentially bonds to the quinoxaline nitrogen atoms. researchgate.net
| Metal | Ligand | Application/Feature |
| Iridium(III) | 2,3-diphenylquinoxaline (dpqH) | Deep-red emissive phosphors for OLEDs nih.gov |
| Iridium(III) | 2,3-diphenylbenzoquinoxaline (dpbqH) | Bathochromic shifted emission to 763 nm nih.gov |
| Iridium(III) | 2,3-bis((4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl)methyl)quinoxaline | Photodynamic therapy nih.gov |
| Silver(I) | 2-chloroquinoxaline | Monodentate ligand in crystalline complexes nih.gov |
| Silver(I) | 2,3-bis(pyrimidine-2-thiomethyl)quinoxaline | Forms 2D coordination polymers researchgate.net |
| Silver(I) | bis(thienyl)quinoxaline | Preferential bonding to quinoxaline nitrogens researchgate.net |
Design of Metal Complexes for Optoelectronic Applications
The quinoxaline scaffold, particularly substituted derivatives like 2,3-diphenylquinoxaline, serves as a critical ligand in the design of metal complexes for optoelectronic applications, most notably in Organic Light-Emitting Diodes (OLEDs). The nitrogen-containing heterocyclic structure of quinoxaline makes it an excellent chelating agent for transition metals. nih.gov The resulting organometallic complexes, especially with heavy metals like iridium(III) and platinum(II), often exhibit desirable phosphorescent properties. cardiff.ac.uk
The electronic characteristics and, consequently, the photophysical properties of these complexes can be finely tuned by modifying the substituents on the quinoxaline core. The use of π-extended ligands is a key strategy to develop emitters that show a bathochromic (red-shift) in their emission, pushing it towards the red and even near-infrared (NIR) wavelengths. nih.gov For instance, iridium(III) complexes containing 2,3-diphenylquinoxaline (dpqH) ligands have been shown to be deep-red emissive materials. nih.gov A related, more π-extended ligand, 2,3-diphenylbenzo[g]quinoxaline (B13131610) (dpbqH), when complexed with iridium(III), exhibited an emission maximum at 763 nm. nih.gov
Researchers have explored a variety of quinoxaline-based ligands to create efficient phosphors. By adjusting the position and number of fluorine substituents on 2,3-diphenylquinoxaline ligands in iridium(III) complexes, both the emission wavelength and electroluminescent properties can be systematically altered to achieve saturated red emission with high photoluminescence quantum yields (ΦPL), making them suitable for efficient OLEDs. cardiff.ac.uk Rhodium(III) complexes have also been investigated as alternatives, though they have generally shown lower efficiency than their iridium(III) counterparts. cardiff.ac.uk The primary goal in designing these metal complexes is to achieve efficient intersystem crossing to populate the triplet state, leading to strong and stable phosphorescence for device applications. nih.gov
| Complex/Ligand | Metal Ion | Key Photophysical Properties | Application |
| [Ir(dfqx)2(bppz)] | Iridium(III) | λem = 649 nm, Φ = 0.62 | OLEDs cardiff.ac.uk |
| [Ir(C^N)2(HPOP)] | Iridium(III) | λem = 639 nm, Φ = 0.406 | OLEDs cardiff.ac.uk |
| [Rh(C^N)2(phacac)] | Rhodium(III) | λem = 614 nm, Φ = 0.017 | Phosphors cardiff.ac.uk |
| Ir(III) complex with dpbqH | Iridium(III) | λem = 763 nm | NIR Emitters nih.gov |
| Mo(CO)4[2-(2′pyridyl)quinoxaline] | Molybdenum(0) | Potential redox properties | Photonic Devices researchgate.net |
Applications in Dyes
Quinoxaline derivatives are versatile platforms for the development of functional dyes used in a range of advanced applications, from solar cells to photopolymerization. researchgate.netmdpi.com Their highly π-deficient aromatic character makes them excellent electron acceptors, which is a desirable feature for creating "push-pull" molecules where electron-donating groups are paired with electron-accepting cores. researchgate.net This architecture is fundamental to the design of many organic dyes.
In the context of dye-sensitized photoelectrochemical cells (DS-PECs) for applications like water splitting, quinoxaline-based dyes have been designed as sensitizers for TiO2 photoanodes. unisi.it For example, new D-A-π-A (Donor-Acceptor-π-bridge-Acceptor) organic dyes incorporating a 2,3-diphenylquinoxaline core have been synthesized. These structures feature a terminal cyanoacrylic acid group that acts as both an acceptor and an anchoring moiety to the semiconductor surface. By varying the donor groups, the frontier molecular orbital energy levels (HOMO/LUMO) can be modulated to facilitate efficient light harvesting and charge separation. unisi.it
Furthermore, the quinoxaline framework is used to create organoboron fluorophores. A series of quinoxaline-based bis-boron complexes have been developed that exhibit tunable fluorescence, with emission wavelengths spanning from 490 nm to 600 nm and high quantum yields. rsc.org Quinoxalines are also central to photoinitiating systems for polymerization, where they act as photosensitizers that absorb light (typically in the visible region) and initiate a chemical reaction. mdpi.com For instance, certain quinoxaline derivatives can be activated by low-intensity light sources like LEDs to trigger the polymerization of acrylates. mdpi.com
| Dye Type/Application | Quinoxaline Core | Key Features |
| DS-PEC Sensitizer | 2,3-Diphenylquinoxaline | D-A-π-A structure; tunable HOMO/LUMO levels for charge transfer. unisi.it |
| Organoboron Fluorophore | Quinoxaline-based bis(BF2) | Wavelength-tunable fluorescence (490-600 nm); high quantum yields (up to 91%). rsc.org |
| Photoinitiator | 8-Halogeno-5,12-dihydroquinoxalino[2,3-b]quinoxalines | Visible light absorption (~420 nm); initiates free-radical and cationic polymerization. mdpi.com |
| Functional Dye | General Quinoxaline | Used as luminophores, solar cell dyes, and chromogenic sensors. researchgate.net |
Building Blocks for Anion Receptors, Cavitands, Dehydroannulenes, and Macrocyclic Receptors
The rigid and electronically distinct structure of the quinoxaline unit makes it a valuable building block for the construction of complex supramolecular architectures, including anion receptors, cavitands, and other macrocyclic hosts.
Anion Receptors: The electron-deficient nature of the quinoxaline ring system allows it to participate in non-covalent interactions that are crucial for molecular recognition. Quinoxaline derivatives have been successfully incorporated into receptors designed for the selective binding of anions. researchgate.net For example, a receptor featuring two researchgate.netaneN3 units linked by a 2,3-dimethylenequinoxaline spacer has demonstrated the ability to selectively bind monophosphate over di- and triphosphate anions in aqueous solutions. researchgate.net In another case, protonated 2,3-dipyridylquinoxaline acts as a luminescence-based sensor that shows selectivity for dihydrogenphosphate, chloride, and fluoride, where anion binding quenches the host's fluorescence. researchgate.net
Cavitands: Cavitands are synthetic macrocyclic compounds that possess well-defined cavities capable of encapsulating guest molecules. The π-basic and hydrophobic interior of quinoxaline-based cavitands makes them ideal hosts for aromatic guests like benzene (B151609). nih.gov Resorcinarene-based cavitands have been constructed by using functionalized quinoxalines as bridging units. In one example, a deep tetraquinoxaline-based cavitand, named DeepQxCav, was synthesized. This receptor was created by bridging a resorcinarene (B1253557) scaffold with 2,3-dichloro-5,8-dimethoxy quinoxaline, followed by further modification to deepen the cavity. X-ray diffraction analysis confirmed that this cavitand forms a 1:1 complex with benzene, holding the guest molecule within its cavity through C-H···π interactions and dispersion forces. nih.gov
Macrocyclic Receptors: Beyond simple anion receptors and cavitands, the quinoxaline moiety can be integrated into larger macrocyclic frameworks. While specific examples incorporating this compound into dehydroannulenes are not prevalent in the reviewed literature, the principles of using aromatic building blocks are well-established. The synthesis of macrocycles often involves the strategic connection of rigid subunits. The imidazolium (B1220033) moiety, for instance, has been used to create tetrakis(imidazolium) macrocycles that act as powerful anion receptors, highlighting a design principle where charged or electron-deficient heterocyclic units are pre-organized for binding. The defined geometry and electronic properties of 2,3-disubstituted quinoxalines make them suitable candidates for similar design strategies in the creation of novel macrocyclic systems for sensing and recognition.
Structure Activity Relationship Sar Studies for Potential Bioactive Analogues
Design Strategies for Modifying Quinoxaline (B1680401) Scaffolds for Bioactivity
The versatility of the quinoxaline core allows for multidimensional functionalization, making it a prime candidate for drug design. rsc.org A key strategy involves molecular hybridization, where the quinoxaline moiety is combined with other pharmacologically active scaffolds to create hybrid molecules with potentially enhanced efficacy. rsc.orgnih.gov This approach aims to integrate the beneficial properties of both parent molecules into a single compound.
Bioisosteric modification is another widely used strategy. nih.gov This involves replacing a functional group with another that has similar physical or chemical properties, which can modulate the compound's biological activity, physicochemical properties, and pharmacokinetics. For instance, the substitution of a hydrogen atom with its bioisostere, fluorine, is a common tactic that can radically alter a compound's biological behavior. nih.gov
The position and nature of substituents on the quinoxaline ring system are critical determinants of bioactivity. SAR studies have shown that substitutions at the C2, C3, C6, and C7 positions are particularly important. mdpi.com For example, introducing a bromo group at the C6 position has been found to be a suitable modification for designing potential anticancer drug candidates. nih.gov Similarly, the type of linker (e.g., N-linker vs. O-linker) and the nature of the amine group (primary, secondary, or tertiary) at the third position can significantly influence the compound's activity. mdpi.com The strategic placement of electron-donating or electron-withdrawing groups is also a critical design consideration that can enhance the biological profile of quinoxaline derivatives. mdpi.com
Electron-Accepting Ability as a Determinant for Potential Bioactivity
Quinoxaline derivatives are recognized for their strong electron-accepting ability, a property that is significant not only in materials science for applications like organic light-emitting diodes (OLEDs) but also in medicinal chemistry. nih.govresearchgate.net This electron-deficient nature is a key factor in their biological activity. The presence of two nitrogen atoms in the pyrazine (B50134) ring makes the quinoxaline nucleus electron-withdrawing, which can influence how the molecule interacts with biological targets.
The bioactivity of quinoxaline derivatives can be finely tuned by modulating their electronic properties through the introduction of various substituents. The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the quinoxaline scaffold can significantly impact their therapeutic potential. For instance, in the context of antibacterial activity, the substitution with electron-donating groups on quinoxaline sulfonamide scaffolds has been shown to positively contribute to increased activity. mdpi.com Conversely, for other applications, the presence of an electron-withdrawing substituent, such as a fluorine or chlorine atom, at specific positions in the quinoxaline ring is important for biological activity. nih.gov The oxidation of the nitrogen atoms in the quinoxaline ring to form quinoxaline 1,4-di-N-oxides can also provide a significant increase in antibacterial biological activity, as these compounds can undergo bioreduction under hypoxic conditions. nih.gov
Evaluation of Potential Antimicrobial Activity (e.g., antifungal) of Derivatives
Quinoxaline derivatives have demonstrated a broad spectrum of antimicrobial properties, including notable antifungal activity. nih.govresearchgate.net Numerous studies have focused on synthesizing and evaluating new quinoxaline analogues to develop more effective antifungal agents.
Symmetrically disubstituted quinoxalines have shown significant antibacterial activity, while certain asymmetrically substituted derivatives and pentacyclic compounds have displayed considerable antifungal activity. nih.gov For example, specific quinoxalinylhydrazide derivatives have exhibited remarkable antifungal activity against various phytopathogenic fungi. mdpi.com In one study, 29 synthesized compounds showed excellent activity against Rhizoctonia solani, with EC₅₀ values below 1.00 μg/mL. mdpi.com Compound 28 from this series was particularly potent, with an EC₅₀ of 0.15 μg/mL against R. solani. mdpi.com
Further research into quinoxaline derivatives has yielded compounds with potent activity against plant pathogenic fungi. rsc.org Compounds 5j and 5t in one study exhibited strong anti-RS (Rhizoctonia solani) activity, with EC₅₀ values of 8.54 and 12.01 μg mL⁻¹, respectively, outperforming a commercial fungicide. rsc.org In vivo bioassays confirmed that compound 5j could effectively control rice sheath blight. rsc.org The evaluation of fused triazolo and ditriazoloquinoxaline derivatives has also identified compounds with potent antibacterial activity. nih.govkoreascience.kr
Table 1: Antifungal Activity of Selected Quinoxaline Derivatives
| Compound | Target Fungus | Activity (EC₅₀ µg/mL) | Reference |
|---|---|---|---|
| Compound 28 | R. solani | 0.15 | mdpi.com |
| Compound 6 | B. cinerea | 3.31 | mdpi.com |
| Compound 20 | A. solani | 4.42 | mdpi.com |
| Compound 5j | R. solani | 8.54 | rsc.org |
| Compound 5t | R. solani | 12.01 | rsc.org |
Evaluation of Potential Antiviral Efficacy of Derivatives
The quinoxaline scaffold is a promising framework for the development of novel antiviral agents, with derivatives showing activity against a range of viruses. nih.govrsc.orgnih.gov Research has highlighted the potential of these compounds to combat viral infections, including those caused by respiratory pathogens. rsc.orgresearchgate.net
Quinoxaline derivatives have been identified as potential inhibitors of influenza viruses. nih.gov Their planar polyaromatic system makes them good candidates for targeting the NS1 protein, a highly conserved protein encoded by the influenza virus. nih.gov By fitting into a cavity in the NS1A protein, these small molecules could block virus replication. nih.gov Furthermore, some quinoxaline derivatives have shown activity against Picornaviridae, the family of viruses that includes enteroviruses like coxsackievirus. nih.gov
Studies have also explored their efficacy against Herpes simplex virus (HSV) and Human Immunodeficiency Virus (HIV). A series of nih.govnih.govacs.orgtriazolo[4,3-a]quinoxaline derivatives were synthesized and evaluated as potential antiviral agents, with one compound showing the highest activity against HSV. nih.gov Another quinoxaline derivative, S-2720, was found to be a very potent inhibitor of HIV-1 reverse transcriptase. researchgate.net The antiviral activity of these derivatives often depends on specific structural features, such as the presence of a dimethylquinoxalinyl methylene (B1212753) nucleus and a lipophilic ester function. nih.gov
Evaluation of Potential Antitumor Activity of Derivatives
Quinoxaline derivatives are increasingly recognized as a significant class of chemotherapeutic agents with notable efficacy against various types of tumors. nih.govrsc.org Their anticancer activity is often attributed to their ability to selectively inhibit cellular targets such as various protein kinases. rsc.orgekb.eg
Numerous studies have synthesized and evaluated quinoxaline derivatives for their cytotoxic activity against different cancer cell lines. nih.govnih.gov For example, certain 3-substituted dihydroquinoxalin-2-ones have demonstrated moderate cytotoxic activity toward HeLaS3 cell lines. nih.gov The introduction of specific substituents can dramatically influence this activity. For instance, adding a phenyldiazonium moiety at the position-3 in a 2-phenyl-quinoxaline scaffold significantly improved its cytotoxic activity. rsc.org
SAR studies have provided valuable insights for designing more potent antitumor quinoxalines. The presence of a hydroxyl group on the 2-phenyl substituted-quinoxaline scaffold has been suggested to be important for its anti-proliferative activity. rsc.org In another series, a compound with a C6-bromo substitution exhibited the most potent inhibitory activity against human non-small-cell lung cancer cells (A549). nih.gov This highlights that specific halogen substitutions can enhance the anticancer effectiveness of quinoxaline derivatives. nih.govnih.gov Some derivatives have shown inhibitory effects on a wide range of cancer cell lines at micromolar and even nanomolar concentrations. mdpi.comnih.gov
Table 2: Cytotoxic Activity of Selected Quinoxaline Derivatives
| Compound | Cell Line | Activity (IC₅₀/GI₅₀ µM) | Reference |
|---|---|---|---|
| Compound 4m | A549 (Lung) | 9.32 | nih.gov |
| Compound 7 | MCF-7 (Breast) | 8.6 | rsc.org |
| Compound 3b | MCF-7 (Breast) | 1.85 | rsc.org |
| Compound 3d | HL-60 (TB) (Leukemia) | 5.15 | nih.gov |
| Compound 8 | HepG-2 (Liver) | 3.88 | nih.gov |
Conclusion and Future Research Directions
Summary of Current Research Landscape on 2,3-Bis(4-methylphenyl)quinoxaline
Current research on this compound places it within the broader investigation of 2,3-diarylquinoxalines as functional materials. While specific studies on this exact molecule are not abundant, the collective knowledge on its close analogs provides a strong foundation for understanding its properties. The synthesis is well-established through the condensation of o-phenylenediamine (B120857) and 4,4'-dimethylbenzil (B181773). Spectroscopic and physicochemical properties can be reliably predicted based on extensive data from similar compounds. The primary area of interest for this compound and its relatives is in organic electronics, particularly as blue-emitting components or host materials in OLEDs, owing to their high thermal stability and favorable photophysical characteristics.
Emerging Trends in Quinoxaline (B1680401) Derivatives Research
The field of quinoxaline research is dynamic and expanding into several key areas. A major trend is the development of materials for thermally activated delayed fluorescence (TADF), which allows for harvesting both singlet and triplet excitons in OLEDs, leading to potentially 100% internal quantum efficiency. researchgate.net In medicinal chemistry, there is a growing focus on quinoxaline derivatives as potent anticancer, antimicrobial, and antiviral agents. scholaris.casymbiosisonlinepublishing.comresearchgate.net Researchers are increasingly using computational modeling, such as DFT calculations, to predict the properties of new quinoxaline derivatives before their synthesis, accelerating the discovery of new functional materials. Furthermore, there is a push towards "green" synthetic methods, employing less hazardous reagents and more energy-efficient conditions like microwave or ultrasound assistance.
Prospects for Novel Derivatizations and Advanced Applications
The future of this compound research lies in its derivatization to fine-tune its properties for advanced applications. Introducing different functional groups onto the p-tolyl rings or the quinoxaline core can modulate its electronic properties, shifting emission colors and improving charge transport. For example, creating donor-acceptor-donor (D-A-D) structures based on this core could lead to new TADF emitters or ambipolar transport materials. The development of quinoxaline-based polymers could open up applications in flexible electronics. Beyond OLEDs, there is potential for use in dye-sensitized solar cells, as photocatalysts, and as highly specific biological probes, driven by a deeper understanding of their structure-property relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
